molecular formula C13H18O3 B13688285 Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate

Cat. No.: B13688285
M. Wt: 222.28 g/mol
InChI Key: QQRIKHLSTALKOE-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-hydroxypropanoate moiety, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 3-(3,5-dimethylphenyl)-3-oxopropanoate or 3-(3,5-dimethylphenyl)-3-carboxypropanoate.

    Reduction: Formation of 3-(3,5-dimethylphenyl)-3-hydroxypropanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use and the specific biological targets it interacts with.

Comparison with Similar Compounds

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

  • Ethyl 3-(4-methylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate
  • Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate

These compounds share structural similarities but differ in the substitution pattern on the phenyl ring. The presence of different substituents can influence their chemical reactivity, physical properties, and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-6-9(2)5-10(3)7-11/h5-7,12,14H,4,8H2,1-3H3

InChI Key

QQRIKHLSTALKOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)C)C)O

Origin of Product

United States

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